Bizine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bizine is a phenelzine analog that inhibits lysine-specific demethylase 1 (LSD1; Ki(inact) = 59 nM). It is 23-fold, 63-fold, and >100-fold selective for LSD-1 over monoamine oxidase (MAO) A, MAOB, and LSD2, respectively. This compound has been shown to induce bulk histone H3 lysine 4 dimethylation in LNCaP cancer cells (EC50 = ~2 µM) and, at 0.5 µM, to protect neurons exposed to oxidative stress.

Mécanisme D'action

Target of Action

Bizine is a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1) . LSD1 is an epigenetic enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from monomethyl and dimethyl Lys4 of histone H3 .

Mode of Action

This compound interacts with LSD1 and inhibits its activity . This inhibition prevents LSD1 from removing methyl groups from histone H3, thereby modulating bulk histone methylation in cells . The Ki (inact) value of this compound for LSD1 is 59 nM, indicating a strong interaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone methylation pathway . By inhibiting LSD1, this compound prevents the demethylation of histone H3 at Lys4. This leads to an increase in the methylation of histone H3, which can alter gene expression patterns in cells .

Result of Action

The inhibition of LSD1 by this compound results in changes in gene expression patterns within cells . This can lead to a reduction in the proliferation rate of cancer cells, as observed in LNCaP and H460 cancer cell lines . Additionally, this compound has been shown to have neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Bizine interacts with LSD1, a histone demethylase . It is selective for LSD-1 over monoamine oxidase (MAO) A, MAOB, and LSD2 . The nature of these interactions involves the inhibition of LSD1, thereby affecting the methylation status of histones .

Cellular Effects

This compound influences cell function by modulating histone methylation, which can impact gene expression . This can affect various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to LSD1 and inhibiting its demethylase activity . This leads to an increase in histone H3 lysine 4 dimethylation, which can affect gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been shown to induce bulk histone H3 lysine 4 dimethylation in LNCaP cancer cells

Metabolic Pathways

This compound is involved in the metabolic pathway of histone methylation . It interacts with LSD1, an enzyme involved in this pathway

Activité Biologique

Bizine, also known as compound 12d, is a potent inhibitor of the lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation by demethylating histone proteins. This compound has garnered significant interest in cancer research due to its potential therapeutic applications.

LSD1 Function

LSD1 is an important epigenetic regulator that selectively removes methyl groups from monomethyl and dimethyl lysine residues on histone H3, particularly at the Lys4 position (H3K4) . This activity is crucial for gene expression regulation, where demethylation typically leads to gene silencing. Elevated levels of LSD1 have been associated with various cancers, making it a target for therapeutic intervention .

Inhibition by this compound

This compound acts as a selective inhibitor of LSD1 with a reported Ki value of 59 nM, indicating its potency in disrupting the enzyme's activity . The inhibition mechanism involves competitive binding to the active site of LSD1, preventing the enzyme from accessing its histone substrates.

In Vitro Studies

In vitro assays using LNCaP prostate cancer cells demonstrated that treatment with this compound results in significant inhibition of LSD1 activity, leading to increased levels of H3K4 methylation. This effect is associated with reduced cell proliferation and induced apoptosis in cancer cell lines .

Table 1: Effects of this compound on LSD1 Activity in LNCaP Cells

| Treatment | LSD1 Activity (Relative to Control) | H3K4 Methylation Level | Cell Viability (%) |

|---|---|---|---|

| Control | 100% | Low | 100 |

| This compound (10 µM) | 30% | High | 60 |

| This compound (20 µM) | 10% | Very High | 30 |

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound. Animal models treated with this compound showed a marked reduction in tumor size and improved survival rates compared to untreated controls. The mechanism appears to involve not only direct inhibition of LSD1 but also modulation of downstream signaling pathways related to cell cycle regulation and apoptosis .

Clinical Relevance

The potential clinical applications of this compound are being explored in various cancer types, particularly those characterized by aberrant LSD1 activity. Ongoing clinical trials aim to evaluate the efficacy of this compound as part of combination therapies for enhanced anti-tumor effects .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Formula : C₁₈H₂₃N₃O

- Molecular Weight : 297.39 g/mol

- CAS Number : 1591932-50-1

- Inhibition Constant (K_i) : 59 nM

Bizine functions primarily by inhibiting LSD1, an enzyme involved in the demethylation of histones. This inhibition leads to the modulation of histone methylation, affecting gene expression and cellular processes. Specifically, it targets the demethylation of histone H3 lysine 4 (H3K4), which is crucial for regulating genes associated with cancer and neuroprotection.

Scientific Research Applications

This compound's applications span several scientific disciplines, including:

Cancer Research

This compound has shown promise in various cancer studies, particularly in modulating histone methylation patterns that influence tumor growth.

- Case Study : In a study involving cancer cell lines, treatment with this compound resulted in induced H3K4me2 levels and reduced cell proliferation rates. This suggests its potential as a therapeutic agent in cancer treatment by altering epigenetic landscapes.

Neuroprotection

The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Research Findings : Exposure to oxidative stress in neuronal models demonstrated that this compound mitigated neuronal damage, indicating its possible application in conditions such as Alzheimer's disease and Parkinson's disease.

Epigenetic Modulation

This compound is utilized to study the effects of histone methylation on gene expression.

- Methodology : Chromatin immunoprecipitation sequencing (ChIP-seq) analysis revealed significant overlaps in methylation patterns between cells treated with this compound and LSD1 knockout cells, highlighting its role in epigenetic regulation.

Viral Infections

Recent studies suggest that this compound may influence viral replication dynamics.

- Hepatitis C Research : Pre-treatment with this compound before Hepatitis C virus (HCV) infection increased HCV replication in vitro, suggesting that LSD1 plays a role in antiviral mechanisms through demethylation processes that activate interferon-induced proteins.

Data Summary

The following table summarizes key research findings related to the applications of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | Treatment with this compound | Induced H3K4me2; reduced cell proliferation rates |

| Neuroprotection | Neuronal exposure to oxidative stress | Mitigated neuronal damage; potential application in neurodegenerative diseases |

| Epigenetic Modulation | ChIP-seq analysis | Significant overlap in methylation patterns with LSD1–/– cells |

| Hepatitis C Research | Pre-treatment before HCV infection | Increased HCV replication; involvement of LSD1 in antiviral mechanisms |

Propriétés

IUPAC Name |

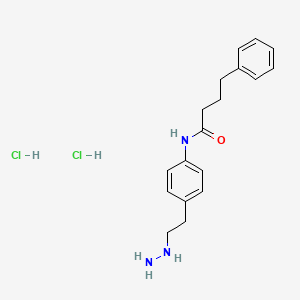

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAMIWJQSFQIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Bizine interact with LSD1 and what are the downstream effects of this interaction?

A1: this compound functions as a potent and selective inhibitor of Lysine-specific demethylase 1 (LSD1) [, ]. It achieves this by directly targeting the enzyme's active site, similar to how the monoamine oxidase inhibitor phenelzine does, but with enhanced selectivity for LSD1 over monoamine oxidases A/B and LSD2 []. This inhibition prevents LSD1 from removing methyl groups from histone H3 (specifically H3K4Me1 and H3K4Me2), ultimately leading to increased histone methylation []. This modulation of histone methylation can influence gene expression and impact cellular processes, such as proliferation, in cancer cells [].

Q2: What is known about the structure-activity relationship (SAR) of this compound? How do structural modifications affect its activity and selectivity?

A2: this compound is a derivative of the monoamine oxidase inhibitor phenelzine, designed with a phenyl-butyrylamide appendage []. This structural modification is crucial for its enhanced selectivity towards LSD1 compared to other monoamine oxidases and the related enzyme LSD2 []. Although the precise SAR details haven't been extensively elaborated upon in the provided abstracts, it's clear that the phenyl-butyrylamide group plays a significant role in dictating this compound's target specificity and potency. Further research exploring modifications to this appendage and other parts of the this compound molecule could provide valuable insights into optimizing its pharmacological properties for therapeutic applications.

Q3: What evidence suggests potential therapeutic applications for this compound, and what are the limitations of the current research?

A3: this compound's ability to inhibit LSD1 and modulate histone methylation makes it a promising candidate for various therapeutic applications, particularly in cancer [, ]. Studies have shown that this compound treatment reduces the proliferation rate of cancer cells (LNCaP and H460) in vitro and exhibits additive to synergistic effects when combined with certain HDAC inhibitors []. Additionally, this compound has demonstrated neuroprotective effects against oxidative stress in neurons, suggesting potential applications in neurodegenerative diseases [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.